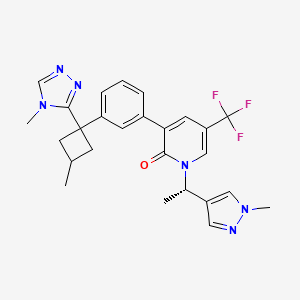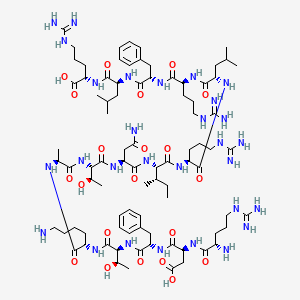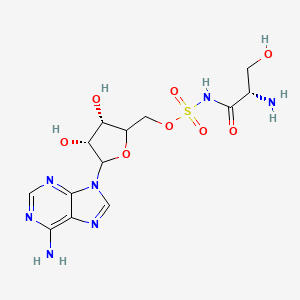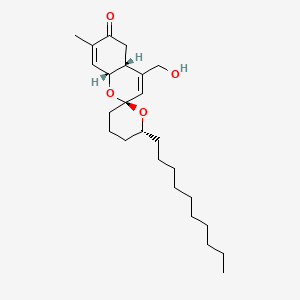
Lipospondin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipospondin, also known as Elaidoyl Tripeptide-37, is a synthetic lipo-peptide composed of elaidic acid and a tripeptide sequence (Elaidyl-Lys-Phe-Lys-OH). It is known for its anti-aging and skin-conditioning properties. This compound is an ester of elaidic acid and Tripeptide-37, which mimics a part of the sequence of Thrombospondin, a protein that plays a crucial role in angiogenesis, extracellular matrix assembly, and tissue remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipospondin is synthesized through a peptide synthesis process, where the tripeptide sequence (Lys-Phe-Lys) is first assembled. Elaidic acid is then esterified to the tripeptide to form Elaidoyl Tripeptide-37. The synthesis involves standard peptide coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis and degradation of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
Lipospondin undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cross-linked peptides, while reduction can yield linear peptides with free thiol groups. Substitution reactions can produce modified peptides with enhanced or altered biological activity .
Scientific Research Applications
Lipospondin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and extracellular matrix interactions.
Medicine: Explored for its potential in wound healing and anti-aging treatments due to its ability to stimulate collagen and elastin production.
Industry: Incorporated into skincare products for its firming and smoothing effects on the skin
Mechanism of Action
Lipospondin exerts its effects by activating transforming growth factor-beta (TGF-β), which promotes the production of collagen and elastin by fibroblasts. The elaidic acid component inhibits matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation. This dual action helps in maintaining the structural integrity of the extracellular matrix, leading to improved skin elasticity and reduced wrinkles .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Tripeptide-37: An analog of Lipospondin, where elaidic acid is replaced with palmitic acid.
Thrombospondin: A naturally occurring protein with a similar peptide sequence that plays a role in angiogenesis and tissue remodeling.
Uniqueness
This compound is unique due to its specific combination of elaidic acid and the tripeptide sequence, which provides both structural and functional benefits. Its ability to inhibit MMPs while promoting collagen synthesis makes it particularly effective in anti-aging and skin-conditioning applications .
Properties
Molecular Formula |
C39H69N5O4 |
|---|---|
Molecular Weight |
672.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(E)-octadec-9-enyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H69N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-31-42-34(27-20-22-29-40)37(45)44-36(32-33-25-18-17-19-26-33)38(46)43-35(39(47)48)28-21-23-30-41/h9-10,17-19,25-26,34-36,42H,2-8,11-16,20-24,27-32,40-41H2,1H3,(H,43,46)(H,44,45)(H,47,48)/b10-9+/t34-,35-,36-/m0/s1 |
InChI Key |
WIHOOAPPFFOTDD-PCWRZNOFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


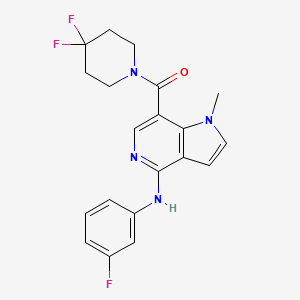
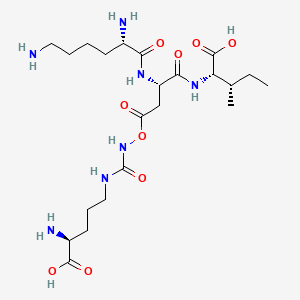
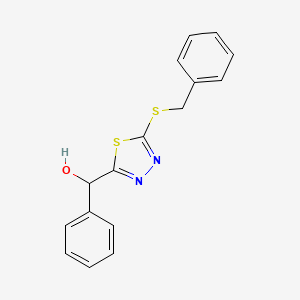
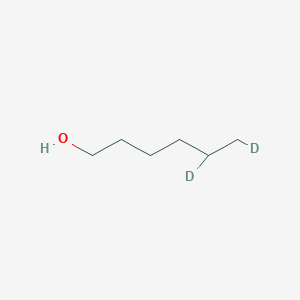
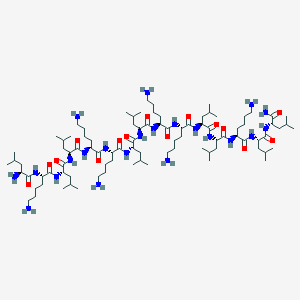
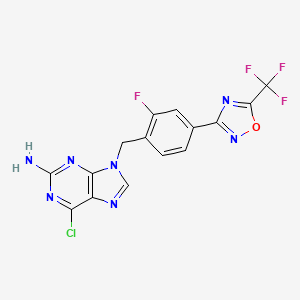
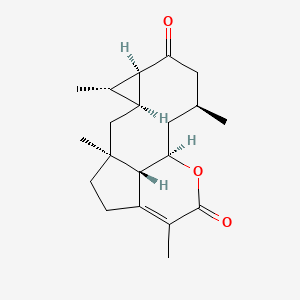
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
